3-Amino-5-chlorobenzofuran-2-carboxylic acid

Overview

Description

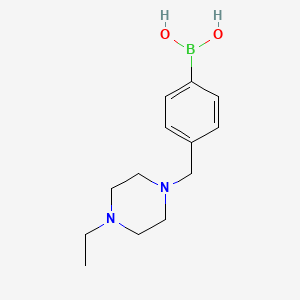

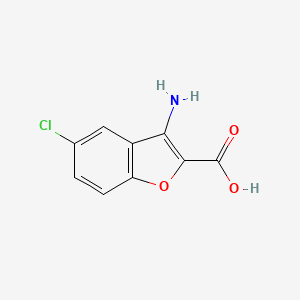

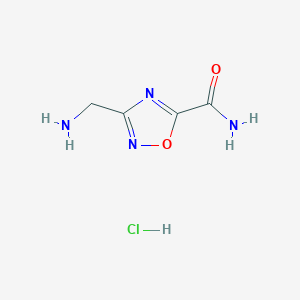

3-Amino-5-chlorobenzofuran-2-carboxylic acid, commonly known as ACBC, is a chemical compound with the molecular formula C9H6ClNO3 . It is a compound that is ubiquitous in nature .

Synthesis Analysis

The synthesis of benzofuran compounds like this compound has been a subject of interest for many researchers. Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H6ClNO3 . More detailed information about its structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . It has a molecular weight of 211.6 g/mol.Scientific Research Applications

Unusual Amino Acids in Medicinal Chemistry

3-Amino-5-chlorobenzofuran-2-carboxylic acid is a unique amino acid derivative that plays a significant role in medicinal chemistry. These unusual amino acids are fundamental in the synthesis of complex molecules, diverse elements for Structure-Activity Relationship (SAR) campaigns, integral components of peptidomimetic drugs, and potential drugs themselves. Their unique three-dimensional structure with functional groups makes them invaluable in medicinal chemistry (Blaskovich, 2016).

Synthesis and Application in Peptidomimetics

The synthesis of peptidomimetics, which are molecules that mimic the structure of peptides, often involves the use of unusual amino acids like this compound. These amino acids can be used to create conformationally restricted structures due to their unique rings, which are beneficial in the development of new peptidomimetics (Defant et al., 2011).

Role in Synthesis of Bioactive Compounds

This amino acid derivative is also significant in the synthesis of various bioactive compounds. For instance, it can be involved in the creation of scaffolds for biologically active compounds, thus playing a critical role in drug discovery and development. The versatility of such amino acids allows for the exploration of new chemical spaces in pharmaceutical research (Ferrini et al., 2015).

Application in Advanced Synthesis Techniques

Advanced synthesis techniques, such as photoredox catalysis, often use carboxylic acids like this compound. These techniques facilitate the generation of Michael donors and enable the creation of a variety of complex molecules. This type of chemistry is vital for the development of new pharmaceutical agents and understanding complex biochemical processes (Chu et al., 2014).

Future Directions

Benzofuran compounds like 3-Amino-5-chlorobenzofuran-2-carboxylic acid have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research may focus on exploring these applications further and developing new synthesis methods for these compounds .

Properties

IUPAC Name |

3-amino-5-chloro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTWXBNZJIGSBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(O2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride](/img/structure/B1395806.png)

![3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid](/img/structure/B1395817.png)